molecular formula C19H16FN3O3 B11228402 1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11228402
M. Wt: 353.3 g/mol
InChI Key: VANJWFFNBHWHQE-UHFFFAOYSA-N
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Description

1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-21-19(26)13-10-18(25)23(16-9-5-2-6-12(13)16)11-17(24)22-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,26)(H,22,24)

InChI Key

VANJWFFNBHWHQE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the quinoline scaffold and introduce the necessary functional groups through a series of reactions. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions to form the quinoline core.

    Introduction of the Fluorophenyl Group:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues related to purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the carbamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other compounds in this class include quinine, chloroquine, and mefloquine, which are known for their antimalarial properties.

    Fluorophenyl Compounds: Compounds like fluoxetine and flurbiprofen also contain the fluorophenyl group and have diverse therapeutic applications.

Uniqueness

1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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